Glycidyl oleate
Overview
Description
Glycidyl oleate is one of the glycidyl esters (GEs) that can be found in various edible oils. It is synthesized through the reaction of glycidol with oleic acid. Glycidyl esters are known for their potential as reactive intermediates in the synthesis of various polymers and other chemical compounds .
Synthesis Analysis
The synthesis of glycidyl oleate can be achieved through the reaction of glycidol with fatty acids or their derivatives, such as methyl oleate. For instance, the synthesis of monoglycerides by glycerolysis of methyl oleate has been studied using solid acid-base catalysts, which could be related to the synthesis of glycidyl oleate . Additionally, the synthesis of poly(oleic diacid-co-glycerol) involves the use of oleic diacid and glycerol, which could be a step towards the synthesis of glycidyl oleate when glycidol is used instead of glycerol .
Molecular Structure Analysis
The molecular structure of glycidyl oleate consists of the glycidyl group attached to the oleate moiety. The oleate part is derived from oleic acid, which is a monounsaturated fatty acid. The glycidyl group contains an epoxide ring, which is highly reactive and can undergo various chemical reactions .
Chemical Reactions Analysis
Glycidyl oleate, as a glycidyl ester, can participate in numerous chemical reactions due to the presence of the epoxide ring. For example, the epoxide ring can be opened through nucleophilic attack, leading to the formation of different products depending on the nucleophile. This reactivity is utilized in the synthesis of polymers and other materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl oleate are influenced by the presence of the glycidyl group and the oleate chain. The glycidyl group contributes to the reactivity of the compound, while the oleate chain imparts hydrophobic characteristics. The thermal properties and stability of glycidyl oleate would be similar to those of other glycidyl esters, which are typically stable under normal conditions but can react under elevated temperatures or in the presence of catalysts .
Scientific Research Applications
1. Biomarker of Internal Exposure to Glycidol
Glycidyl oleate, a constituent of edible oils and fats, converts into glycidol, a genotoxic substance, in vivo. It is used as a biomarker of glycidol and Glycidyl Esters (GEs) exposure. High background levels of N-(2,3-dihydroxypropyl)valine (diHOPrVal), a hemoglobin adduct of glycidol, are not entirely explained by daily dietary exposure to glycidol and GEs. Glycidyl oleate was found to be a precursor of diHOPrVal when administered to mice (Shimamura et al., 2020).
2. DNA Damage Estimation
Glycidyl oleate, a type of GEs found in edible oils, has been shown to induce DNA damage, including oxidative and alkylation damage, recognized by formamidopyrimidine glycosylase (Fpg) protein. The Fpg-modified comet assay revealed significant DNA damage in liver, kidney, and blood samples of mice treated with glycidyl oleate (Inagaki et al., 2019).
3. Analytical Method Development
A validated method combining gel permeation chromatography (GPC) extraction and liquid chromatography-mass spectrometry (LC-MS) detection was developed for analyzing various glycidyl esters, including glycidyl oleate, in edible oils. This method is significant for targeting low contamination levels due to efficient matrix removal and is suitable for routine analysis (Dubois et al., 2011).
4. Role in Lipase Activity and Exposure Assessment
Lipase activity plays a role in the conversion of GEs into glycidol in vivo. Human ingestion of charbroiled pork with high GE levels did not increase glycidol–hemoglobin adduct (diHOPrVal) as expected. This study suggests that lipase activity, affected by diet, may influence the internal exposure assessment of glycidol released from its esters, like glycidyl oleate (Shimamura et al., 2023).
5. Elimination in Oil Processing
Activated bleaching earth (ABE) has been used to eliminate glycidyl esters, including glycidyl oleate, from triacyl- and diacylglycerol oils. This process involves a ring-opening reaction followed by an interesterification reaction, suggesting a potential application in the manufacture of edible oils (Shimizu et al., 2012).
Future Directions
Research is ongoing to better understand the formation of glycidyl esters like glycidyl oleate in food and their potential health effects . For instance, studies are investigating the conditions under which glycidyl esters are formed in heated foods . This research could lead to strategies to reduce the levels of these compounds in food products.
properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
Record name | Glycidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl oleate | |
CAS RN |
5431-33-4 | |
Record name | Glycidyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidyl oleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.